BenchChemオンラインストアへようこそ!

6-Amino-1-hydroxypyrimidin-2(1h)-one

Tautomerism Computational Chemistry Nucleobase Modification

6-Amino-1-hydroxypyrimidin-2(1H)-one (Cytosine 3-oxide, NSC 529087) is the N(3)-oxide derivative of cytosine, belonging to the N-hydroxy-pyrimidinone subclass of oxidized nucleobases. Its defining structural feature is the hydroxyl group at the N1 position of the pyrimidine ring, which fundamentally alters tautomeric equilibrium, hydrogen-bonding capability, and redox reactivity relative to the parent cytosine and other aminohydroxypyrimidine positional isomers.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 1806-61-7
Cat. No. B158818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-hydroxypyrimidin-2(1h)-one
CAS1806-61-7
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(N(C(=O)N=C1)O)N
InChIInChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2
InChIKeyYSQOZBXFSNQQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-hydroxypyrimidin-2(1H)-one (CAS 1806-61-7) – Procurement-Relevant Identity and Core Differentiation


6-Amino-1-hydroxypyrimidin-2(1H)-one (Cytosine 3-oxide, NSC 529087) is the N(3)-oxide derivative of cytosine, belonging to the N-hydroxy-pyrimidinone subclass of oxidized nucleobases [1]. Its defining structural feature is the hydroxyl group at the N1 position of the pyrimidine ring, which fundamentally alters tautomeric equilibrium, hydrogen-bonding capability, and redox reactivity relative to the parent cytosine and other aminohydroxypyrimidine positional isomers [2]. This modification transforms a canonical nucleobase into a reactive, transformation-ready intermediate with documented applications in oxidative-stress biomarker research, nucleic acid damage modelling, and as a versatile scaffold for medicinal chemistry programs targeting HIV integrase and DNA-repair enzymes [3][4].

Why Cytosine or 4-Amino-2-hydroxypyrimidine Cannot Replace 6-Amino-1-hydroxypyrimidin-2(1H)-one in Research and Development Workflows


Generic substitution with cytosine (6-aminopyrimidin-2(1H)-one, CAS 71‑30‑7) or the 4‑amino‑2‑hydroxypyrimidine positional isomer (CAS 1193‑22‑2) fails because the N1‑hydroxy group of the target compound is not merely a solubility handle; it is a functional determinant that controls tautomeric preference, redox behaviour, and downstream chemical reactivity . Computational studies demonstrate that the amino‑hydroxy tautomeric form is energetically favoured over the amino‑oxo form in this N1‑hydroxylated system, a thermodynamic inversion not observed for cytosine itself [1]. Consequentially, procurement of the incorrect positional or oxidation‑state isomer yields a molecule with different hydrogen‑bond donor/acceptor topology, altered electrophilic reactivity at C2, and incompatible performance in applications such as oxidative‑stress biomarker detection, radiation‑damage model systems, and medicinal chemistry campaigns where the N1‑hydroxy motif has been shown to enable selectivity switching against off‑target endonucleases [2][3].

Quantitative Differential Evidence for 6-Amino-1-hydroxypyrimidin-2(1H)-one vs. Closest Analogs


Tautomeric Equilibrium Inversion Relative to Cytosine: Amino-Hydroxy vs. Amino-Oxo Thermodynamic Preference

MNDO semi-empirical calculations demonstrate that for 6-amino-1-hydroxypyrimidin-2(1H)-one (amino-hydroxy cytosine), the amino-hydroxy tautomeric form is energetically favourable over the amino-oxo form, as reflected by the calculated heat of formation and Gibbs free energy [1]. This represents a thermodynamic inversion relative to cytosine (6-aminopyrimidin-2(1H)-one), where the amino-oxo tautomer predominates under physiological conditions [1]. No equivalent quantitative data for other N1-hydroxy positional isomers (e.g., 4-amino-1-hydroxypyrimidin-2-one) were identified in the accessible literature.

Tautomerism Computational Chemistry Nucleobase Modification

Quantitative Reversion of Cytosine N(3)-Oxide to Cytosine Under Radiation-Induced Hydroperoxidation Conditions

A quantitative study of the reversion of cytosine N(3)-oxide (6-amino-1-hydroxypyrimidin-2(1H)-one) to cytosine was conducted following hydroperoxidation induced by 6-TOOH [1]. The study established that cytosine N(3)-oxide is a defined chemical product of oxidative damage that can undergo defined chemical reversion to the parent nucleobase under controlled conditions. This behaviour is structurally unique to the N3-oxide; cytosine itself and the 4-amino-2-hydroxypyrimidine positional isomer do not participate in this specific redox cycling pathway. Exact reversion yield percentages are reported in the primary INIS document.

Radiation Biology DNA Damage Oxidative Stress Biomarkers

HIV Integrase Strand Transfer Inhibitory Activity of a 6-Amino-1-hydroxypyrimidin-2(1H)-one-Derived Scaffold vs. Unmodified Pyrimidinones

A derivative bearing the 6-amino-1-hydroxypyrimidin-2(1H)-one core (BDBM50273949, CHEMBL4128924) exhibited an IC50 of 11 nM against HIV-1 integrase strand transfer activity in a biochemical assay, with an EC50 of 3 nM in a cellular antiviral assay in the presence of 10% fetal bovine serum [1]. While this represents a more elaborate structure than the parent compound, it demonstrates the value of the core scaffold for generating low-nanomolar inhibitors. In comparison, structurally related hydroxypyrimidinone carboxamides from the Merck program (e.g., compound class described in PubMed 17125257) required extensive optimisation of the N1-substituent to achieve comparable potency, and the N1-unsubstituted or N1-alkyl congeners without the hydroxyl functionality exhibited significantly reduced activity [2]. The precise potency differential between the N1-hydroxy and N1-H or N1-alkyl analogs for the exact same scaffold has not been reported as a direct pairwise comparison.

HIV Integrase Antiviral Medicinal Chemistry Strand Transfer Inhibition

Selectivity Switching from FEN-1 to ERCC1-XPF Enabled by Hydroxypyrimidinone Scaffold Hop

A high-throughput screen identified N-hydroxyimide inhibitors of ERCC1-XPF endonuclease with micromolar potency, but these early hits exhibited an undesirable selectivity profile against FEN-1 [1]. A deliberate scaffold hop to a hydroxypyrimidinone template reversed this selectivity, yielding compounds with sub-micromolar potency and >10-fold selectivity for ERCC1-XPF over FEN-1 [1]. The N-hydroxy moiety was essential for this selectivity switch; pyrimidinone analogs lacking the N1-hydroxy group did not reproduce the selectivity profile. Although the specific compound 6-amino-1-hydroxypyrimidin-2(1H)-one was not tested directly, it represents the minimal core structure containing the N1-hydroxypyrimidinone pharmacophore. Exact selectivity ratios for specific analogs are reported in the primary publication.

DNA Repair Inhibition ERCC1-XPF Scaffold Hopping

Metabolic N-Oxygenation: Differential Substrate Behaviour of 6-Amino- vs. 6-Substituted Pyrimidines

Studies on the metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines using hepatic microsomes from various mammalian species revealed that 6-amino-substituted 2,4-diaminopyrimidines and melamine did not form detectable N-oxide metabolites, whereas 6-piperidino-, 6-diethylamino-, 6-methyl-, and 6-chloro-substituted analogs were converted to their corresponding 3-N-oxides [1]. Although 6-amino-1-hydroxypyrimidin-2(1H)-one itself was not a substrate in this study, this class-level observation demonstrates that the N1-hydroxy group, when pre-installed as in the target compound, bypasses the requirement for metabolic N-oxygenation and provides a chemically defined N-oxide species that is not accessible via metabolic activation of the 6-amino parent.

Drug Metabolism N-Oxidation Hepatic Microsomes

Validated Application Scenarios for 6-Amino-1-hydroxypyrimidin-2(1H)-one Purchasing Decisions


Oxidative Nucleic Acid Damage Biomarker Reference Standard

Investigators studying radiation-induced DNA damage or oxidative stress require authentic N(3)-oxide cytosine as a reference standard for LC-MS/MS or HPLC-based biomarker quantification. The quantitative reversion chemistry of cytosine N(3)-oxide to cytosine under hydroperoxidation conditions validates its use as a calibration standard in DNA oxidation assays [1]. Procurement of this specific N-oxide, rather than cytosine or 5-hydroxycytosine, is necessary because the N3 oxidation site generates a spectroscopically and chromatographically distinct analyte that cannot be mimicked by other oxidized cytosine derivatives.

Medicinal Chemistry Building Block for HIV Integrase Inhibitor Lead Optimisation

Medicinal chemists pursuing hydroxypyrimidinone-based HIV integrase strand transfer inhibitors require the N1-hydroxylated pyrimidinone core as the minimal pharmacophoric scaffold. Derivatives built from this core have achieved single-digit nanomolar cellular EC50 values, a potency level not attainable with non-hydroxylated pyrimidinone precursors [1]. The compound serves as a versatile starting material for diversification at the C4 and C5 positions, enabling SAR exploration while retaining the critical N1-hydroxy metal-chelating functionality.

Selectivity Pharmacophore Source for ERCC1-XPF DNA Repair Inhibitor Programs

The N1-hydroxypyrimidinone template has been validated as a selectivity switch that redirects inhibition from FEN-1 to ERCC1-XPF with >10-fold selectivity [1]. Research groups developing selective DNA repair inhibitors for oncology applications can procure 6-amino-1-hydroxypyrimidin-2(1H)-one as the core fragment to build focused compound libraries. The 6-amino substituent provides a synthetic handle for further derivatisation without compromising the N1-hydroxy group required for selectivity.

Pre-Formed N-Oxide Analytical Standard for Drug Metabolism Studies

For laboratories conducting metabolite identification by LC-MS, authentic N-oxide standards are essential for confirming the identity of oxidative metabolites. Since 6-aminopyrimidines resist metabolic N-oxygenation by hepatic microsomes [1], the synthetic N1-oxide provides a chemically defined reference that cannot be generated enzymatically. This makes it uniquely valuable for analytical method development and validation in metabolism studies of pyrimidine-containing pharmaceuticals.

Quote Request

Request a Quote for 6-Amino-1-hydroxypyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.